4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate 4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate
Brand Name: Vulcanchem
CAS No.: 93512-87-9
VCID: VC0033139
InChI: InChI=1S/C51H90N2O15Si/c1-29-25-35-26-41(68-69(16,17)50(7,8)9)65-38(27-39(55)59-30(2)21-19-18-20-22-37(29)64-40-24-23-36(52(11)12)31(3)60-40)46(58-15)45(35)67-49-47(63-34(6)54)43(53(13)14)44(32(4)62-49)66-42-28-51(10,57)48(56)33(5)61-42/h18-20,22,29-33,35-38,40-49,56-57H,21,23-28H2,1-17H3/b19-18+,22-20+/t29-,30-,31?,32?,33?,35-,36+,37+,38-,40+,41?,42+,43?,44-,45+,46+,47?,48+,49+,51?/m1/s1
SMILES: CC1CC=CC=CC(C(CC2CC(OC(CC(=O)O1)C(C2OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)OC(=O)C)OC)O[Si](C)(C)C(C)(C)C)C)OC5CCC(C(O5)C)N(C)C
Molecular Formula: C51H90N2O15Si
Molecular Weight: 999.365

4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate

CAS No.: 93512-87-9

Cat. No.: VC0033139

Molecular Formula: C51H90N2O15Si

Molecular Weight: 999.365

* For research use only. Not for human or veterinary use.

4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate - 93512-87-9

Specification

CAS No. 93512-87-9
Molecular Formula C51H90N2O15Si
Molecular Weight 999.365
IUPAC Name [(2S,5S)-2-[[(1R,5R,7E,9E,11R,12R,14R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[(2R,5S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,5S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate
Standard InChI InChI=1S/C51H90N2O15Si/c1-29-25-35-26-41(68-69(16,17)50(7,8)9)65-38(27-39(55)59-30(2)21-19-18-20-22-37(29)64-40-24-23-36(52(11)12)31(3)60-40)46(58-15)45(35)67-49-47(63-34(6)54)43(53(13)14)44(32(4)62-49)66-42-28-51(10,57)48(56)33(5)61-42/h18-20,22,29-33,35-38,40-49,56-57H,21,23-28H2,1-17H3/b19-18+,22-20+/t29-,30-,31?,32?,33?,35-,36+,37+,38-,40+,41?,42+,43?,44-,45+,46+,47?,48+,49+,51?/m1/s1
Standard InChI Key OWEOXEWZCLYMKP-FXHDWENNSA-N
SMILES CC1CC=CC=CC(C(CC2CC(OC(CC(=O)O1)C(C2OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)OC(=O)C)OC)O[Si](C)(C)C(C)(C)C)C)OC5CCC(C(O5)C)N(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator